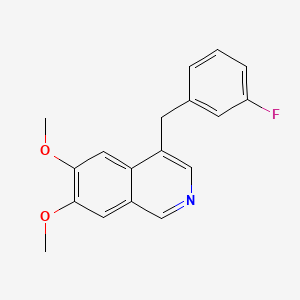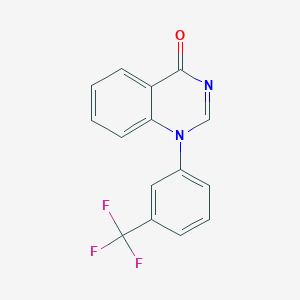
4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of fluorine and methoxy groups in the compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline
- 3-Fluorobenzyl chloride
- 4-Fluorobenzyl isocyanate
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61190-19-0 |
|---|---|
Molekularformel |
C18H16FNO2 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
4-[(3-fluorophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C18H16FNO2/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)6-12-4-3-5-15(19)7-12/h3-5,7-11H,6H2,1-2H3 |
InChI-Schlüssel |
BJCJVRNFTJXZSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=CC=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)


![5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834310.png)

![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)

![ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B11834329.png)






